N-(4-bromophenyl)-3,4-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromophenyl)-3,4-dimethoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom attached to a phenyl ring and two methoxy groups attached to a benzamide structure
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various proteins and enzymes, influencing their activity .
Mode of Action
This interaction could potentially alter the normal functioning of the cell, leading to the observed effects .
Biochemical Pathways
Similar compounds have been shown to influence various biochemical pathways, leading to a range of downstream effects .
Pharmacokinetics
Similar compounds have been shown to have various pharmacokinetic properties that influence their bioavailability .
Result of Action
Similar compounds have been shown to have various effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-3,4-dimethoxybenzamide typically involves the condensation of 4-bromoaniline with 3,4-dimethoxybenzoic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-3,4-dimethoxybenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents such as dimethylformamide (DMF), and bases like potassium carbonate (K2CO3).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), solvents like acetone or dichloromethane (DCM).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4), solvents such as tetrahydrofuran (THF).
Major Products
Substitution: Formation of N-(substituted phenyl)-3,4-dimethoxybenzamide derivatives.
Oxidation: Formation of 3,4-dimethoxybenzoic acid or 3,4-dimethoxybenzaldehyde.
Reduction: Formation of N-(4-bromophenyl)-3,4-dimethoxybenzylamine.
Scientific Research Applications
N-(4-bromophenyl)-3,4-dimethoxybenzamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer and antimicrobial compounds.
Materials Science: It is explored for its potential use in the development of organic electronic materials and polymers.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Comparison with Similar Compounds
N-(4-bromophenyl)-3,4-dimethoxybenzamide can be compared with other similar compounds, such as:
N-(4-bromophenyl)benzamide: Lacks the methoxy groups, which may affect its binding affinity and biological activity.
N-(4-methoxyphenyl)-3,4-dimethoxybenzamide: Contains an additional methoxy group on the phenyl ring, which may enhance its solubility and reactivity.
N-(4-chlorophenyl)-3,4-dimethoxybenzamide: Substitutes the bromine atom with a chlorine atom, potentially altering its chemical reactivity and biological properties.
These comparisons highlight the unique structural features and potential advantages of this compound in various applications.
Properties
IUPAC Name |
N-(4-bromophenyl)-3,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO3/c1-19-13-8-3-10(9-14(13)20-2)15(18)17-12-6-4-11(16)5-7-12/h3-9H,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQXSBRRDZQUPFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)Br)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.